(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone
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Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C17H15Cl3N2O2 and its molecular weight is 385.67. The purity is usually 95%.
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Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule belonging to the class of heterocyclic compounds. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19Cl2N3O, with a molecular weight of approximately 363.28 g/mol. The structure features a piperidine ring, a chloropyridine moiety, and a dichlorophenyl group, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and chloropyridine rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Activity Level | Reference |
---|---|---|---|
Compound A | Salmonella typhi | Strong | |
Compound B | Bacillus subtilis | Moderate | |
Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In studies, compounds similar to the one demonstrated strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .
Table 2: Enzyme Inhibition Data
Compound Name | Enzyme Target | IC50 (µM) | Reference |
---|---|---|---|
Compound D | Acetylcholinesterase | 0.63 | |
Compound E | Urease | 1.21 | |
Compound F | Acetylcholinesterase | 6.28 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The compound acts as a competitive inhibitor for AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Antimicrobial Mechanism : The presence of the chloropyridine moiety may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased susceptibility to antimicrobial agents.
Study on Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including those with chloropyridine substituents, demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications in the piperidine structure could lead to enhanced antibacterial properties .
Study on Enzyme Inhibition
In another study focusing on urease inhibitors, compounds similar to this compound were synthesized and tested for their inhibitory effects. The findings revealed that these compounds exhibited promising urease inhibition, suggesting potential therapeutic applications in treating related disorders .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-11-3-4-14(19)13(10-11)17(23)22-8-5-12(6-9-22)24-16-15(20)2-1-7-21-16/h1-4,7,10,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGSYQEMZOXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.